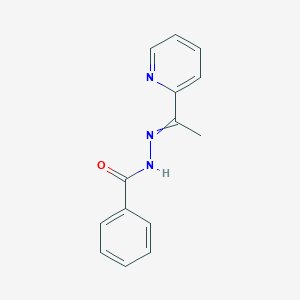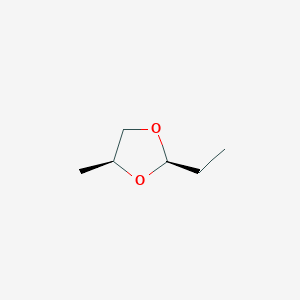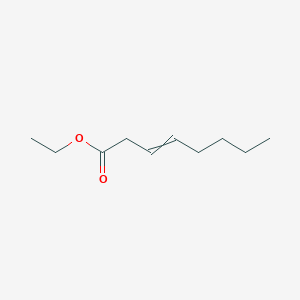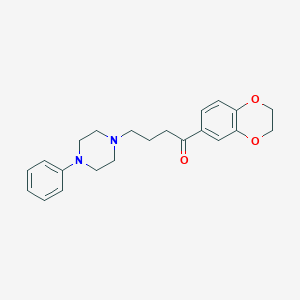
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone, also known as BPB, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been synthesized in a laboratory setting and has been found to have various biological effects.
作用机制
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is not fully understood, but it is believed to act through the modulation of neurotransmitter activity and the inhibition of oxidative stress. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It has also been shown to inhibit the activation of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
生化和生理效应
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can reduce oxidative stress in cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
实验室实验的优点和局限性
One advantage of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in lab experiments is its ability to modulate neurotransmitter activity, which can be useful in studying the effects of neurotransmitters on behavior and cognition. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, one limitation of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone. One area of research could be focused on understanding the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, research could be conducted to develop more effective methods for administering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in experimental settings.
合成方法
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone can be synthesized through the reaction of 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline with 1-bromo-4-(4-phenyl-1-piperazinyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone.
科学研究应用
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in vitro and in vivo. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and can inhibit the reuptake of these neurotransmitters.
属性
产品名称 |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone |
|---|---|
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26N2O3/c25-20(18-8-9-21-22(17-18)27-16-15-26-21)7-4-10-23-11-13-24(14-12-23)19-5-2-1-3-6-19/h1-3,5-6,8-9,17H,4,7,10-16H2 |
InChI 键 |
GGRDUBJVKQECCW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
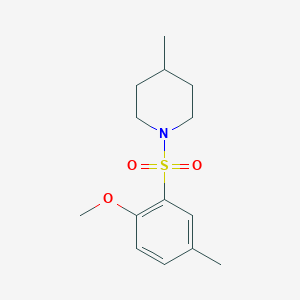
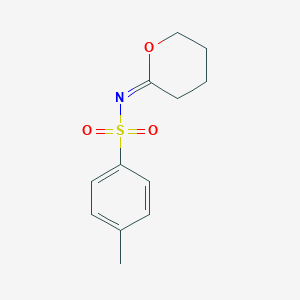
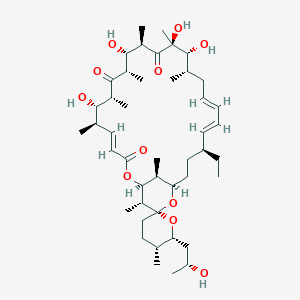
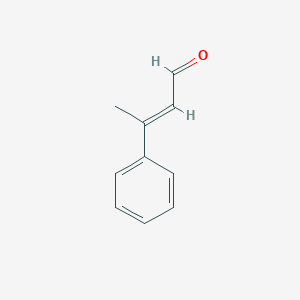
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
